S-(4-Benzamidophenyl) benzenecarbothioate
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Overview
Description
S-(4-Benzamidophenyl) benzenecarbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a benzamidophenyl group and a benzenecarbothioate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Benzamidophenyl) benzenecarbothioate typically involves the reaction of 4-aminobenzamide with benzenecarbothioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
S-(4-Benzamidophenyl) benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The benzamidophenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzamidophenyl compounds .
Scientific Research Applications
S-(4-Benzamidophenyl) benzenecarbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of S-(4-Benzamidophenyl) benzenecarbothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- S-(4-Iodophenyl) benzenecarbothioate
- S-(4-{[4-(BENZOYLSULFANYL)PHENYL]SULFANYL}PHENYL) benzenecarbothioate
Uniqueness
S-(4-Benzamidophenyl) benzenecarbothioate stands out due to its unique combination of a benzamidophenyl group and a benzenecarbothioate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
89567-88-4 |
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Molecular Formula |
C20H15NO2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
S-(4-benzamidophenyl) benzenecarbothioate |
InChI |
InChI=1S/C20H15NO2S/c22-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)24-20(23)16-9-5-2-6-10-16/h1-14H,(H,21,22) |
InChI Key |
RSBWVRLEZDKXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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